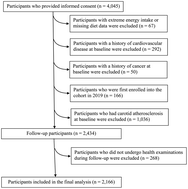Association between whole-grain consumption and carotid atherosclerosis: the Tianjin chronic low-grade systemic inflammation and health (TCLSIH) cohort study
Food & Function Pub Date: 2023-10-30 DOI: 10.1039/D3FO01921G
Abstract
Background: Whole-grain contains a range of beneficial nutrients, which are thought to play a role in the prevention of chronic diseases. However, the association between whole-grain consumption and the risk of developing carotid atherosclerosis (CA) has not been sufficiently elucidated. We, therefore, conducted this study to investigate the relationship between whole-grain consumption and CA in the general adult population. Methods: This prospective cohort study included a total of 2166 participants (19.2–84.6 years, 55.0% men) without a history of cardiovascular disease, cancer, and CA at baseline. A validated food frequency questionnaire was used to assess whole-grain consumption. Measurements of CA include carotid intima-media thickness (IMT) and carotid plaque. IMT thickening is defined as: IMT ≥ 1.0 mm or a carotid bifurcation IMT ≥ 1.2 mm. Carotid plaque is defined as: distinct area protruding ≥1.5 mm into the vascular lumen of the carotid artery. Cox proportional hazards regression models were used to examine the association of whole-grain consumption with incident CA. Results: A total of 538 (341 men) first incident cases of CA occurred during 5585 person-years of follow-up (median follow-up: 4.2 years). After adjusting for demographic characteristics, lifestyle factors, dietary intake, individual and family history of disease, the multivariable HRs (95% CIs) for incident CA were 1.00 (reference) for <1 time per week, 1.10 (0.85, 1.43) for 1 time per week, 0.95 (0.75, 1.20) for 2–6 times per week, and 1.12 (0.80, 1.56) for ≥1 times per day, respectively (P for trend = 0.99). Similar results were observed in stratified analyses by the main covariates and sensitivity analyses. Conclusion: Our data indicate that whole-grain consumption had no significant association with the risk of CA in an adult Chinese population. In our study population, there is a low consumption of whole-grain, which may limit our ability to see an association. Further cohort studies or randomized controlled trials are needed to confirm our results.


Recommended Literature
- [1] Energized nitro-substituted azoles through ether bridges†
- [2] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [3] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [4] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [5] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [6] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [7] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [8] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [9] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [10] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†

Journal Name:Food & Function
Research Products
-
CAS no.: 121080-96-4









